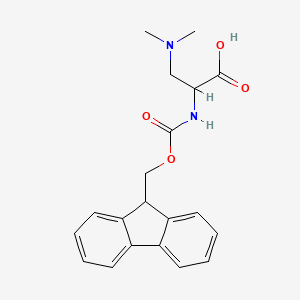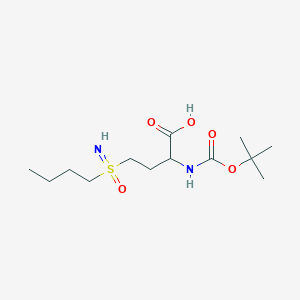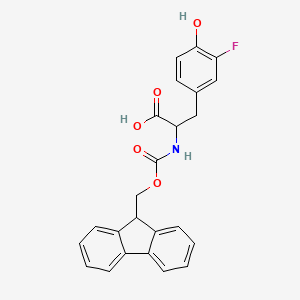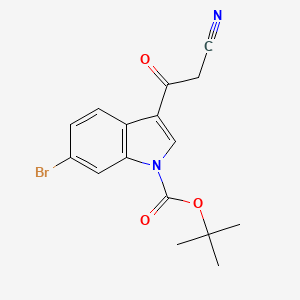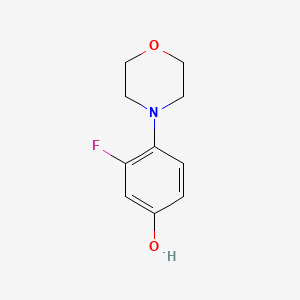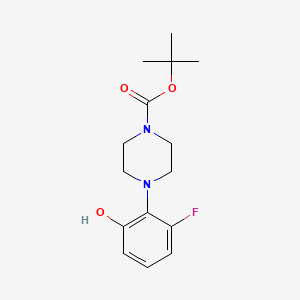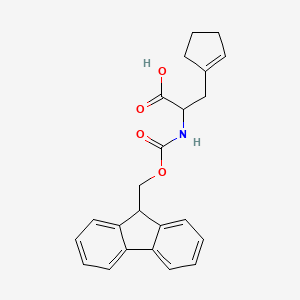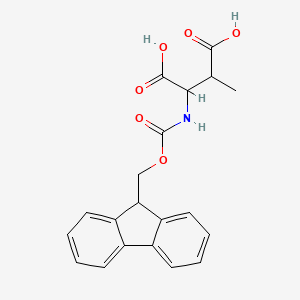
Fmoc-threo-beta-methyl-DL-aspartic acid
Overview
Description
Fmoc-threo-beta-methyl-DL-aspartic acid is a synthetic amino acid derivative used primarily in biochemical research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound has the molecular formula C20H19NO6 and a molecular weight of 369.38 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-threo-beta-methyl-DL-aspartic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the beta-methyl group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of threo-beta-methyl-DL-aspartic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the Beta-Methyl Group: The beta-methyl group is introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-threo-beta-methyl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acid derivatives.
Scientific Research Applications
Fmoc-threo-beta-methyl-DL-aspartic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of Fmoc-threo-beta-methyl-DL-aspartic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed, allowing the amino group to participate in further biochemical interactions. The beta-methyl group can influence the conformation and activity of the resulting peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
DL-threo-beta-methylaspartic acid: Similar in structure but lacks the Fmoc protecting group.
DL-threo-beta-hydroxyaspartic acid: Contains a hydroxyl group instead of a methyl group.
N-acetyl-L-aspartic acid: Contains an acetyl group instead of the Fmoc group.
Uniqueness
Fmoc-threo-beta-methyl-DL-aspartic acid is unique due to the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. The beta-methyl group also provides distinct conformational properties that can influence the activity and stability of the synthesized peptides and proteins .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11(18(22)23)17(19(24)25)21-20(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURAIDJEXKUWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
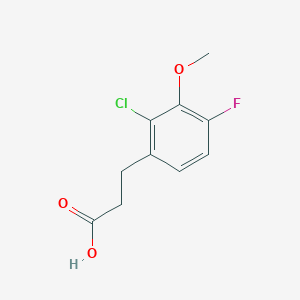

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
